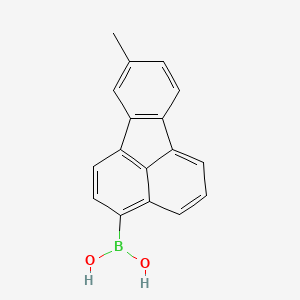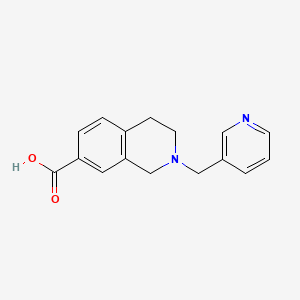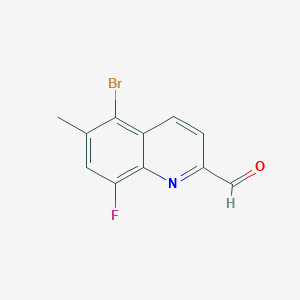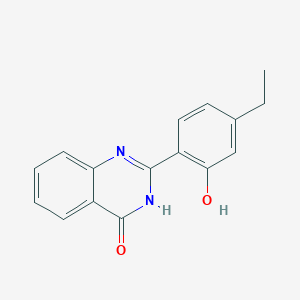![molecular formula C11H10N4O4 B11854512 N'-Hydroxy[(5-nitroquinolin-8-yl)oxy]ethanimidamide CAS No. 88757-92-0](/img/structure/B11854512.png)
N'-Hydroxy[(5-nitroquinolin-8-yl)oxy]ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide is a heterocyclic compound with the molecular formula C11H10N4O4 and a molecular weight of 262.22 This compound is known for its unique structure, which includes a quinoline ring substituted with a nitro group and an N-hydroxyacetimidamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide typically involves the reaction of 5-nitroquinoline-8-ol with N-hydroxyacetimidamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate (K2CO3), at elevated temperatures .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The quinoline ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, aminoquinoline derivatives, and other functionalized compounds .
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: A related compound with a similar quinoline structure but lacking the nitro and N-hydroxyacetimidamide groups.
5-Nitroquinoline: Similar in structure but without the N-hydroxyacetimidamide moiety.
N-Hydroxyacetimidamide: Contains the N-hydroxyacetimidamide group but lacks the quinoline ring.
Uniqueness
N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide is unique due to its combination of a quinoline ring with a nitro group and an N-hydroxyacetimidamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
88757-92-0 |
|---|---|
Molekularformel |
C11H10N4O4 |
Molekulargewicht |
262.22 g/mol |
IUPAC-Name |
N'-hydroxy-2-(5-nitroquinolin-8-yl)oxyethanimidamide |
InChI |
InChI=1S/C11H10N4O4/c12-10(14-16)6-19-9-4-3-8(15(17)18)7-2-1-5-13-11(7)9/h1-5,16H,6H2,(H2,12,14) |
InChI-Schlüssel |
QONMLVPKHMQCCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCC(=NO)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one](/img/structure/B11854429.png)
![N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide](/img/structure/B11854431.png)


![4-Chloro-6-methyl-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B11854442.png)


![1-[1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B11854477.png)






